![molecular formula C16H13F3N2O3 B2648007 2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 343372-64-5](/img/structure/B2648007.png)
2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide” is a chemical compound with the CAS Number: 343372-64-5. It has a molecular weight of 338.29 .
Molecular Structure Analysis
The InChI code of the compound is1S/C16H13F3N2O3/c17-16(18,19)12-5-3-6-13(10-12)20-15(22)14-7-2-1-4-11(14)8-9-21(23)24/h1-7,10H,8-9H2,(H,20,22) . This code represents the compound’s molecular structure, including the number and arrangement of atoms. Physical And Chemical Properties Analysis
The compound is solid in physical form . More detailed physical and chemical properties like melting point, boiling point, or solubility might be available in specialized chemical databases or literature.Applications De Recherche Scientifique
Corrosion Inhibition
A study explored the corrosion inhibition properties of N-Phenyl-benzamide derivatives, emphasizing the role of nitro (NO2) substituents. The research demonstrated that nitro substituents decrease the inhibition efficiency, while methoxy (OCH3) substituents enhance it. These compounds were found to act as interface corrosion inhibitors for mild steel in acidic environments, showing significant adsorption at the metal/electrolyte interface and obeying the Langmuir adsorption isotherm (Mishra et al., 2018).
Chemical Sensing
N-nitrophenyl benzamide derivatives have been developed as chemosensors for cyanide in aqueous environments. Their high selectivity towards CN− makes them practical for monitoring cyanide concentrations in water samples (Sun, Wang, & Guo, 2009).
Crystal Structure Analysis
The crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide has been determined, providing insights into molecular and crystal engineering. This structural information can be pivotal for the development of new materials and drugs (Saeed, Hussain, & Flörke, 2008).
Polymer Synthesis
Research on the synthesis of well-defined poly(p-benzamide) and block copolymers containing aramide with low polydispersity highlights the application of nitrophenyl benzamides in developing advanced polymeric materials. This work demonstrates the potential for creating new polymer architectures with specific properties (Yokozawa, Ogawa, Sekino, Sugi, & Yokoyama, 2002).
Antimicrobial Agents
A series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamide and phenylacetamide derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The research found these compounds exhibited broad-spectrum activity against various microorganisms, indicating their potential as antimicrobial agents (Ertan, Yildiz, Ozkan, Temiz-Arpaci, Kaynak, Yalcin, Akı-Şener, & Abbasoǧlu, 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-(2-nitroethyl)-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)12-5-3-6-13(10-12)20-15(22)14-7-2-1-4-11(14)8-9-21(23)24/h1-7,10H,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVLGFZIZSWSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC[N+](=O)[O-])C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


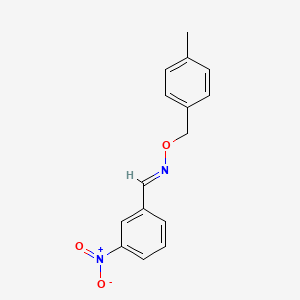
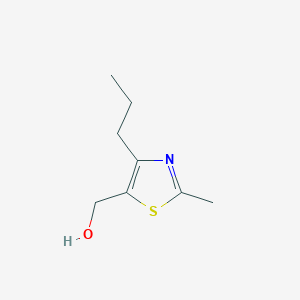
![1,7-dimethyl-3-(2-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2647928.png)

![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2647931.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2647934.png)
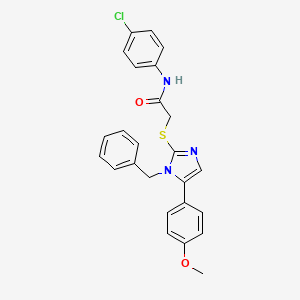
![6-(3,4-Dimethylphenyl)-4-methyl-2-(2-methylprop-2-enyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2647938.png)
![2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2647939.png)

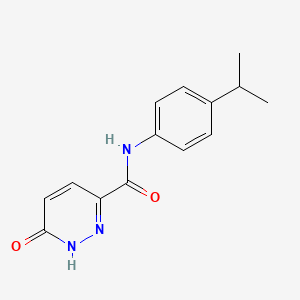
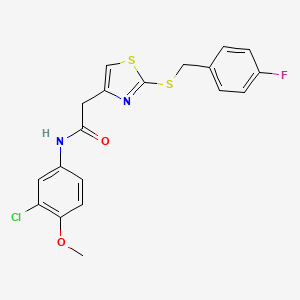
![1-(3-methylbenzyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2647944.png)